molecular formula C15H11F2N5O2 B5730055 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

货号 B5730055
分子量: 331.28 g/mol
InChI 键: FRCXYJPYXGFFPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-915, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to have significant effects on the central nervous system.

作用机制

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide acts as a selective negative allosteric modulator of GABAA receptors containing α5 subunits. This results in the modulation of GABAergic neurotransmission, which has been shown to play a crucial role in the regulation of anxiety, depression, and cognitive function. 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function.
Biochemical and Physiological Effects
2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have significant effects on the central nervous system, particularly in the modulation of GABAergic neurotransmission. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function. 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have anxiolytic and antidepressant effects in animal models.

实验室实验的优点和局限性

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for GABAA receptors containing α5 subunits. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide.

未来方向

There are several potential future directions for the study of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide. One potential direction is the investigation of its therapeutic potential for the treatment of cognitive impairment associated with various neurological disorders, including Alzheimer's disease. Another potential direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide, as well as its potential side effects and toxicity.

合成方法

The synthesis of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves a series of chemical reactions that include the condensation of 2,6-difluorobenzoyl chloride with 2-methoxy-4-(1H-tetrazol-1-yl)aniline in the presence of potassium carbonate. The resulting product is then subjected to further reactions to form 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

科学研究应用

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have significant effects on the central nervous system, particularly in the modulation of GABAergic neurotransmission. 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been studied in animal models of various neurological disorders, including anxiety, depression, and cognitive impairment. These studies have shown promising results, suggesting that 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide may have therapeutic potential for the treatment of these disorders.

属性

IUPAC Name

2,6-difluoro-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O2/c1-24-13-7-9(22-8-18-20-21-22)5-6-12(13)19-15(23)14-10(16)3-2-4-11(14)17/h2-8H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCXYJPYXGFFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。